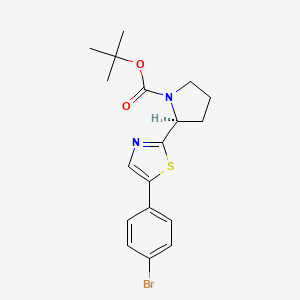
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the bromophenyl group. The pyrrolidine ring is introduced in the final steps, followed by the addition of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-benzyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
- (S)-methyl 2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-2-(5-(4-bromophenyl)thiazol-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C18H21BrN2O2S |
|---|---|
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21BrN2O2S/c1-18(2,3)23-17(22)21-10-4-5-14(21)16-20-11-15(24-16)12-6-8-13(19)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3/t14-/m0/s1 |
Clé InChI |
MWXGDGBFZLKJIN-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(S2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(S2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Cyclopentyl)methyl]-5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione](/img/structure/B8400829.png)
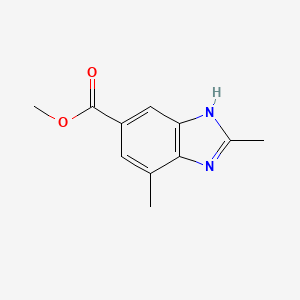
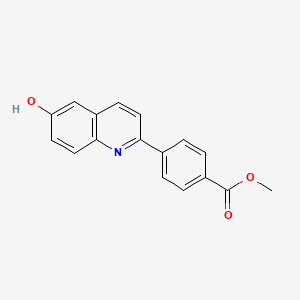
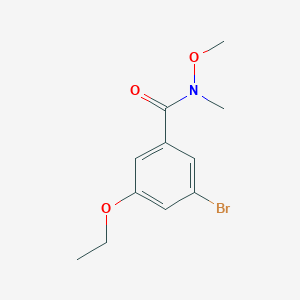

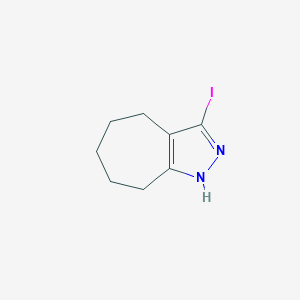
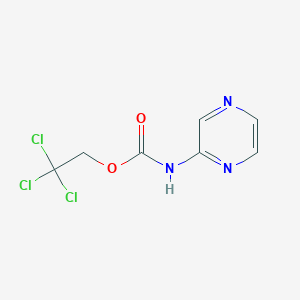
![Methyl 3-[cyclopentyl(2-chloro-5-nitropyrimidin-4-yl)amino]propanoate](/img/structure/B8400864.png)

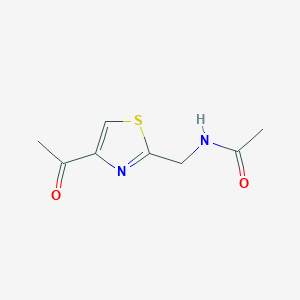
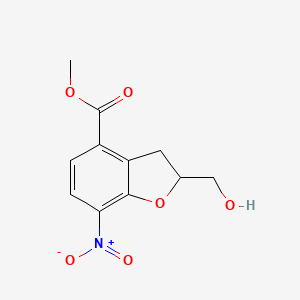
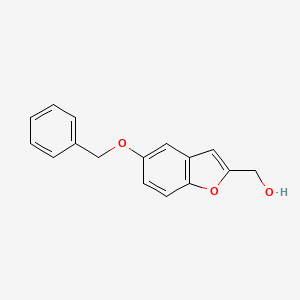
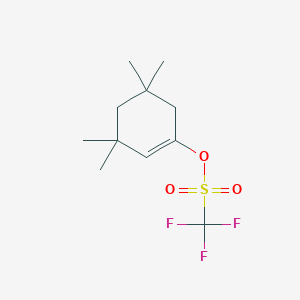
![(2R)-2-[6-(acetylamino)-3-pyridinyl]-2-{[tert-butyl(dimethyl)silyl]oxy}ethyl 4-methylbenzenesulfonate](/img/structure/B8400919.png)
